N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide
Overview
Description
N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
- The development of redox-active ligands complexed to manganese(II), such as N-(2-hydroxy-5-methylbenzyl)-N,N',N'-tris(2-pyridinylmethyl)-1,2-ethanediamine (Hptp1), demonstrates potential applications in MRI contrast enhancement. These complexes can serve as sensors for oxidative stress, showing changes in paramagnetic properties in response to H₂O₂, indicating their utility in detecting biochemical changes within the body (Meng Yu et al., 2012).
Antimicrobial and Antidiabetic Activity
- Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been studied for their in vitro antimicrobial and antidiabetic activities. These compounds, exhibiting inhibitory activities against bacterial growth and α-amylase, suggest the potential of N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide analogs in antimicrobial and antidiabetic research (Saranya G et al., 2023).
Polymer and Material Science
- Research on self-immolative polymers containing rapidly cyclizing spacers indicates the relevance of compounds like this compound in developing materials that can depolymerize controllably in response to specific triggers. These polymers have applications in creating materials that require rapid changes in properties or degradation under certain conditions (E. Y. Chen et al., 2012).
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[(4-methylphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)8-9-16-14(18)15(19)17-10-13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGBPBKZUJUYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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